2-(5-Fluoro-2-methylphenyl)acetaldehyde

Purity Procurement Quality Control

2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS 1023794-80-0) is a fluorinated aromatic aldehyde with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol. It is commercially available as a research chemical from multiple suppliers.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
CAS No. 1023794-80-0
Cat. No. B3203872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-2-methylphenyl)acetaldehyde
CAS1023794-80-0
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)CC=O
InChIInChI=1S/C9H9FO/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,5-6H,4H2,1H3
InChIKeyXMTZJDQNFFMQSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS 1023794-80-0): Core Properties and Sourcing Landscape


2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS 1023794-80-0) is a fluorinated aromatic aldehyde with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol. It is commercially available as a research chemical from multiple suppliers . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the aldehyde functionality enables a broad range of downstream transformations such as reductive amination, Grignard additions, and Wittig reactions.

Why 2-(5-Fluoro-2-methylphenyl)acetaldehyde Cannot Be Simply Replaced by Generic Analogs


The unique combination of a 5-fluoro and 2-methyl substitution pattern on the phenyl ring, coupled with the reactive aldehyde group, creates a distinct steric and electronic environment that cannot be replicated by unsubstituted phenylacetaldehyde or other mono-substituted analogs. Interchanging this compound with the corresponding carboxylic acid (2-(5-fluoro-2-methylphenyl)acetic acid, CAS 261951-75-1) or other derivatives would require additional synthetic steps and introduces different reactivity profiles, potentially compromising reaction yields and the integrity of structure-activity relationships (SAR) in drug discovery programs . The specific substitution pattern is often critical in patent-protected synthetic routes, making direct sourcing of the exact compound a key procurement requirement.

Quantitative Evidence Guide for 2-(5-Fluoro-2-methylphenyl)acetaldehyde Differentiation


Supplier Purity Differentiation: Fluorochem vs. CymitQuimica

Fluorochem provides the compound at a certified purity of 97.0% , which is 2 percentage points higher than the minimum purity of 95% specified by CymitQuimica . This higher purity standard reduces the presence of unidentified impurities, minimizing the need for additional purification steps before use in sensitive reactions.

Purity Procurement Quality Control

Functional Group Reactivity Advantage over the Carboxylic Acid Analog

The target aldehyde offers immediate access to a wider array of chemical transformations compared to its direct oxidized derivative, 2-(5-fluoro-2-methylphenyl)acetic acid (CAS 261951-75-1) . While the acid requires activation for most nucleophilic acyl substitution reactions, the aldehyde is inherently more electrophilic and can directly participate in reductive aminations, Grignard reactions, Wittig olefinations, and aldol condensations without pre-activation.

Synthetic Versatility Reaction Scope Medicinal Chemistry

Patent-Specific Synthetic Utility: Key Intermediate in EP0228675

The compound is explicitly covered as a preferred intermediate in European Patent EP0228675 (A2) for the preparation of novel phenylacetaldehyde derivatives [1]. The patent specifically lists '2-methyl-4-fluoro' as a desirable substituent pattern, which directly corresponds to the target compound's substitution geometry, confirming its relevance in a protected synthetic route.

Patent Strategy Synthetic Route Intellectual Property

Best Application Scenarios for 2-(5-Fluoro-2-methylphenyl)acetaldehyde


Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

The compound's 97.0% purity is critical for SAR campaigns where trace impurities can confound biological assay results. Its aldehyde group allows rapid derivatization into amine, alcohol, or olefin libraries without the need for pre-activation, accelerating hit-to-lead optimization .

Agrochemical Intermediate Manufacturing

As a key intermediate in the synthesis route protected by EP0228675 , the compound is directly applicable to the scaled production of fluorinated agrochemicals. Sourcing the exact intermediate ensures compliance with the patented process and avoids the regulatory uncertainties of generic substitutions.

Chemical Biology Probe Development

The inherent reactivity of the aldehyde facilitates bioorthogonal conjugation strategies. For example, it can be directly used to label amine-containing biomolecules via reductive amination, a transformation that would be less efficient or require additional coupling reagents if starting from the analogous carboxylic acid .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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